Imidazo[1,2-a]pyrimidine-7-carboxylic acid
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Overview
Description
Imidazo[1,2-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry This compound is characterized by a fused bicyclic structure, which includes an imidazo ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrimidine-7-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with α-haloketones, followed by cyclization to form the imidazo ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Imidazo[1,2-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its intended use .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine-7-carboxylic acid can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis activity and use in medicinal chemistry.
Imidazo[1,2-a]pyrazine: Utilized in drug development and organic synthesis.
Imidazo[1,2-a]pyridines: Valued for their versatility in organic synthesis and pharmaceutical chemistry.
Properties
Molecular Formula |
C7H5N3O2 |
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Molecular Weight |
163.13 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H5N3O2/c11-6(12)5-1-3-10-4-2-8-7(10)9-5/h1-4H,(H,11,12) |
InChI Key |
HBHVSEYJASRESX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=CN=C2N=C1C(=O)O |
Origin of Product |
United States |
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